

# Table 1: Summary of Orteronel Dosing Regimens in Clinical Trials

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**Compound Focus: Orteronel**

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Trial Phase / Type	Patient Population	Recommended Dose & Schedule	Cycle Duration	Treatment Duration
Phase II [1]	Metastatic Breast Cancer	600 mg orally, once daily [1]	Not explicitly stated	Median: 7 weeks [1]
Phase I/II [2]	mCRPC (with Docetaxel)	400 mg orally, twice daily [2]	21 days [2]	Until disease progression or unacceptable toxicity [2]
Phase I [3]	Japanese CRPC	200 mg to 400 mg orally, twice daily [3]	28 days [3]	Until criteria for discontinuation were met [3]
Phase III [4] [5]	High-Risk Prostate Cancer (with RT & ADT)	Not specified (with prednisone) [4]	Planned for 24 months [4]	Actual: Only 29% received $\geq 80\%$ of planned dose [5]

## Detailed Experimental Protocols

The following protocols are synthesized from the cited clinical studies, detailing the administration and monitoring of **Orteronel**.

## Protocol 1: Orteronel Monotherapy for Metastatic Breast Cancer

This protocol is based on a Phase II study evaluating single-agent **Orteronel** in AR+ metastatic breast cancer [1].

- **1. Patient Selection:** Patients with histologically confirmed AR+ metastatic breast cancer, subdivided into triple-negative (TNBC) or hormone receptor-positive (HR+) cohorts. Prior therapies are allowed, and adequate organ function is required [1].
- **2. Dosing Regimen:** **Orteronel** is administered orally at a dose of **600 mg, once daily**. Treatment is continuous, and cycles are defined by the clinic's schedule [1].
- **3. Concomitant Medications:** The use of concomitant prednisone was not mandated in this trial design [1].
- **4. Efficacy & Safety Monitoring:**
  - **Tumor Assessments:** Conducted at baseline and then every 8-12 weeks using CT/MRI. Response is evaluated per RECIST 1.1 criteria [1].
  - **Serum Hormone Levels:** Blood samples for estradiol, testosterone, SHBG, ACTH, DHEA-S, and cortisol are collected at baseline, on Day 1 of Cycles 2 and 4, and at the end of treatment [1].
  - **Safety Monitoring:** Adverse events are monitored continuously and graded according to NCI-CTCAE criteria [1].
- **5. Endpoints:** The primary efficacy endpoint is clinical benefit rate. Treatment continues until disease progression or unacceptable toxicity [1].

## Protocol 2: Orteronel in Combination with Docetaxel for Prostate Cancer

This protocol is derived from a Phase 1/2 study of **Orteronel** combined with docetaxel and prednisone in men with chemotherapy-naïve metastatic castration-resistant prostate cancer (mCRPC) [2].

- **1. Patient Selection:** Men with histologically confirmed mCRPC, progressive disease, and no prior chemotherapy for metastatic disease. Surgical or ongoing medical castration with serum testosterone < 50 ng/dL is required [2].
- **2. Dosing Regimen:**
  - **Orteronel:** 400 mg orally, **twice daily**, starting on Cycle 1, Day 1 [2].

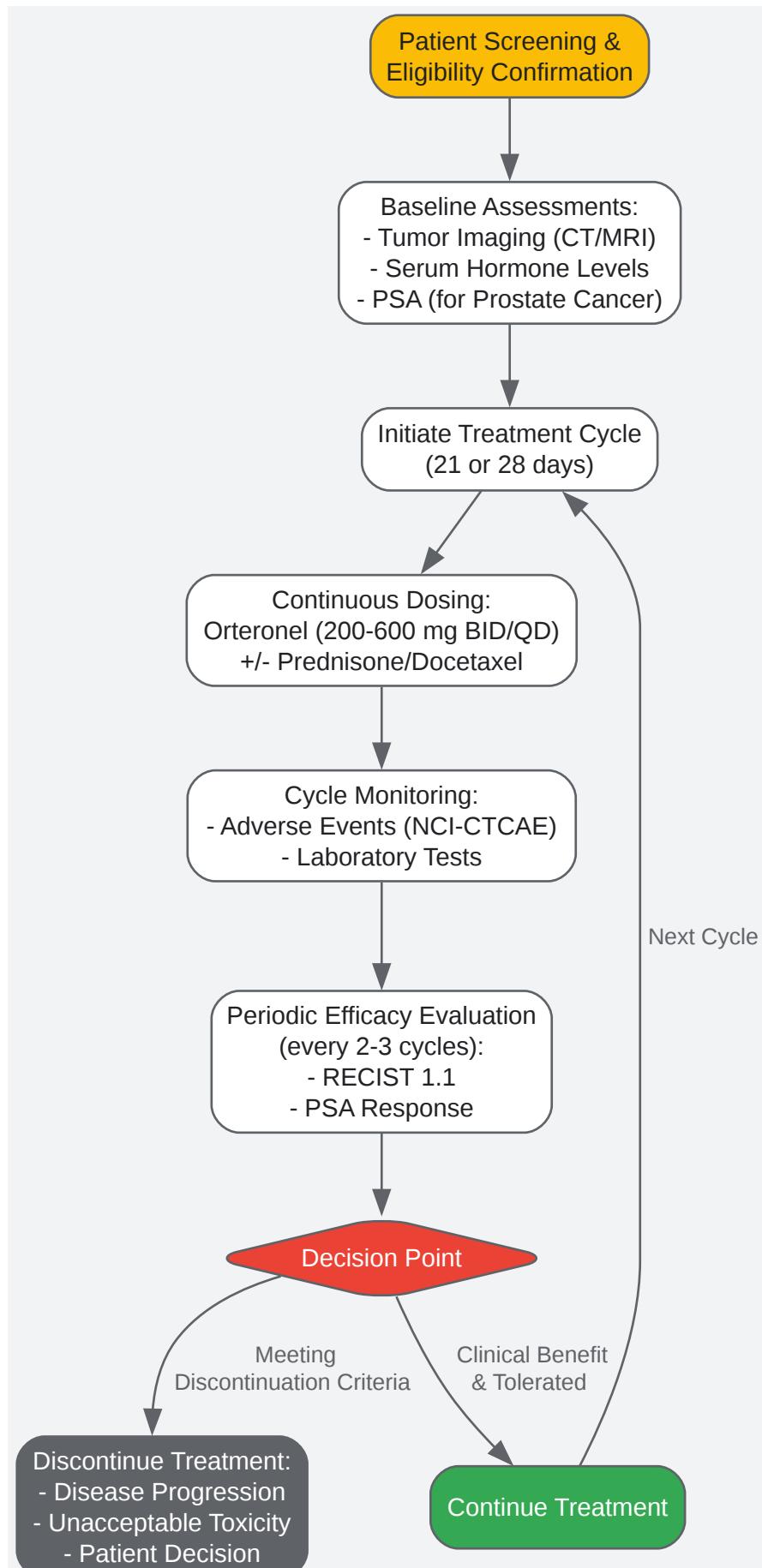
- **Docetaxel:** 75 mg/m<sup>2</sup>, intravenously, on Day 1 of each 21-day cycle [2].
- **Prednisone:** 5 mg orally, twice daily, throughout the treatment [2].
- **3. Dose Modification:** The Phase 1 part of the study established 400 mg BID as the recommended dose. A lower dose of 200 mg BID was also deemed safe for combination therapy [2].
- **4. Efficacy & Safety Monitoring:**
  - **PSA Response:** PSA levels are measured periodically. Responses are defined as a ≥50% (PSA-50) or ≥90% (PSA-90) reduction from baseline [2].
  - **Radiographic Assessments:** Performed using RECIST 1.1 [2].
  - **Pharmacokinetics & Pharmacodynamics:** Plasma levels of **Orteronel** and its metabolites, as well as endocrine parameters like DHEA-S and testosterone, are measured to assess drug exposure and biological effect [2].
  - **Safety:** AEs are monitored and graded per NCI-CTCAE. Dose-limiting toxicities are specifically assessed in the first cycle [2].
- **5. Treatment Duration:** Patients continue the combination therapy until radiographic disease progression, unacceptable toxicity, or completion of a planned number of docetaxel cycles. Patients with stable disease may continue on single-agent **Orteronel** and prednisone [2].

## Critical Development Note

It is crucial for researchers to note that the clinical development of **Orteronel** was discontinued. Phase III trials in men with metastatic castration-resistant prostate cancer did not meet their primary survival endpoints [6] [4]. Furthermore, a Phase III trial in high-risk localized prostate cancer was terminated early due to the discontinuation of the drug's development and showed no significant improvement in efficacy outcomes [4] [5].

## Visual Trial Workflow

The diagram below summarizes the treatment and monitoring workflow for a typical **Orteronel** clinical trial.



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